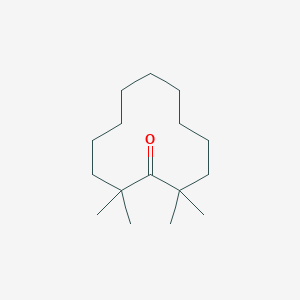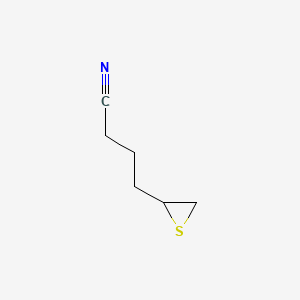
2,2,12,12-Tetramethylcyclododecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,12,12-Tetramethylcyclododecan-1-one is an organic compound with the molecular formula C16H30O It is a cyclic ketone with a twelve-membered ring structure, characterized by the presence of four methyl groups at the 2 and 12 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,12,12-Tetramethylcyclododecan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a dodecane derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the twelve-membered ring.
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure and high-temperature conditions to ensure efficient cyclization. Catalysts such as Lewis acids or transition metal complexes are often employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 2,2,12,12-Tetramethylcyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2,12,12-Tetramethylcyclododecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,12,12-Tetramethylcyclododecan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Cyclododecanone: A twelve-membered ring ketone without the methyl substitutions.
2,2,6,6-Tetramethylcyclohexanone: A six-membered ring ketone with similar methyl substitutions.
Uniqueness: 2,2,12,12-Tetramethylcyclododecan-1-one is unique due to its larger ring size and specific methyl group positioning, which confer distinct chemical and physical properties compared to smaller ring ketones or those without methyl substitutions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Properties
CAS No. |
60010-87-9 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2,2,12,12-tetramethylcyclododecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15(2)12-10-8-6-5-7-9-11-13-16(3,4)14(15)17/h5-13H2,1-4H3 |
InChI Key |
AFBVZFZDJLSSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCCCCC(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol](/img/structure/B14613361.png)

![2-[(1H-Inden-3-yl)sulfanyl]naphthalene](/img/structure/B14613373.png)





![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)

